molecular formula C11H13FO3 B1418497 Methyl 4-(2-fluorophenoxy)butanoate CAS No. 1096828-31-7

Methyl 4-(2-fluorophenoxy)butanoate

Cat. No.: B1418497
CAS No.: 1096828-31-7
M. Wt: 212.22 g/mol
InChI Key: WJHGOMVMNRMMTJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-fluorophenoxy)butanoate is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol It is a methyl ester derivative of butanoic acid, featuring a fluorophenoxy group attached to the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-fluorophenoxy)butanoate typically involves the esterification of 4-(2-fluorophenoxy)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-fluorophenoxy)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-fluorophenoxy)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2-fluorophenoxy)butanoate involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can interact with various enzymes and receptors, influencing their activity and leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-chlorophenoxy)butanoate
  • Methyl 4-(2-bromophenoxy)butanoate
  • Methyl 4-(2-iodophenoxy)butanoate

Uniqueness

Methyl 4-(2-fluorophenoxy)butanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

methyl 4-(2-fluorophenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-14-11(13)7-4-8-15-10-6-3-2-5-9(10)12/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHGOMVMNRMMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCOC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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